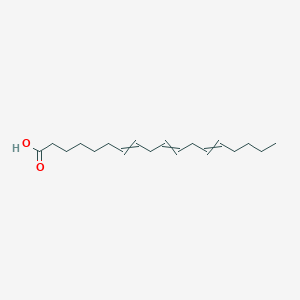
Cbz-Phe-His-N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-Phe-His-N3, also known as carboxybenzyl-phenylalanine-histidine-azide, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. The carboxybenzyl (Cbz) group is a protecting group for the amino group, which helps in preventing unwanted side reactions during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-His-N3 typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the carboxybenzyl (Cbz) group.
Coupling with Histidine: The protected phenylalanine is then coupled with histidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated peptide synthesizers can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Cbz-Phe-His-N3 undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Coupling Reactions: The peptide can be further extended by coupling with other amino acids or peptides using coupling agents like DCC or EDC.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Substitution: NaN3, PPh3
Coupling: DCC, EDC
Major Products Formed
Deprotected Peptide: Removal of the Cbz group yields the free amine form of the peptide.
Extended Peptides: Coupling reactions result in longer peptide chains.
科学的研究の応用
Cbz-Phe-His-N3 has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of more complex peptides and proteins.
Bioconjugation: The azide group allows for click chemistry reactions, enabling the conjugation of the peptide to various biomolecules.
Drug Delivery: The peptide can be incorporated into drug delivery systems, enhancing the stability and targeting of therapeutic agents.
Biomaterials: It is used in the development of peptide-based hydrogels for tissue engineering and regenerative medicine.
作用機序
The mechanism of action of Cbz-Phe-His-N3 primarily involves its role as a protected peptide intermediate. The Cbz group protects the amino group during synthesis, preventing unwanted side reactions. The azide group allows for further functionalization through click chemistry reactions . The peptide can interact with various molecular targets, depending on its sequence and modifications.
類似化合物との比較
Similar Compounds
Cbz-Phe-His-Leu: Another protected peptide with similar applications in peptide synthesis.
Cbz-Phe-His-OH: A deprotected version of the peptide without the azide group.
Cbz-Phe-His-OMe: A methyl ester derivative used in peptide synthesis.
Uniqueness
Cbz-Phe-His-N3 is unique due to the presence of the azide group, which allows for versatile functionalization through click chemistry. This makes it particularly useful in bioconjugation and drug delivery applications .
特性
CAS番号 |
66253-25-6 |
|---|---|
分子式 |
C23H23N7O4 |
分子量 |
461.5 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-1-azido-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C23H23N7O4/c24-30-29-22(32)20(12-18-13-25-15-26-18)27-21(31)19(11-16-7-3-1-4-8-16)28-23(33)34-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,25,26)(H,27,31)(H,28,33)/t19-,20-/m0/s1 |
InChIキー |
ZKANQJHESLIHTC-PMACEKPBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


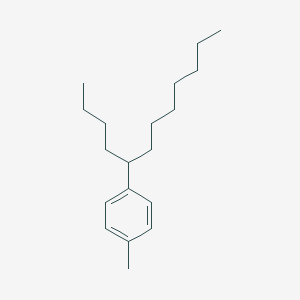
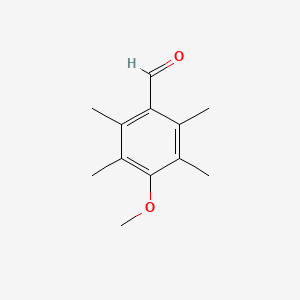

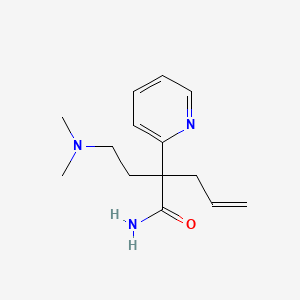
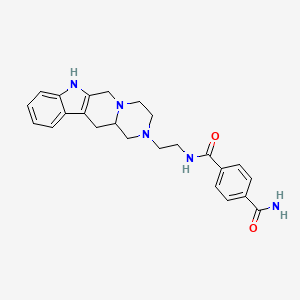
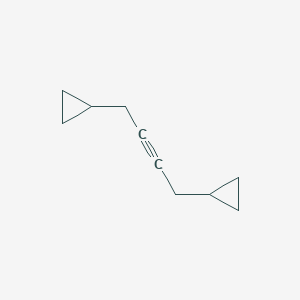
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)

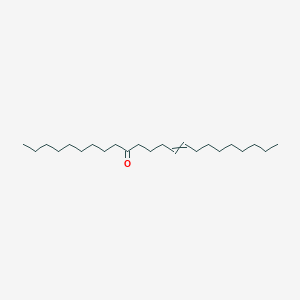
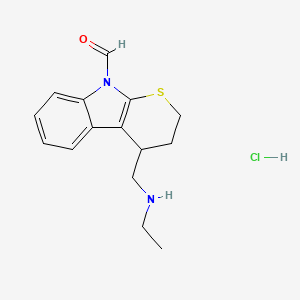
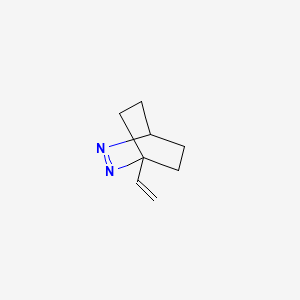
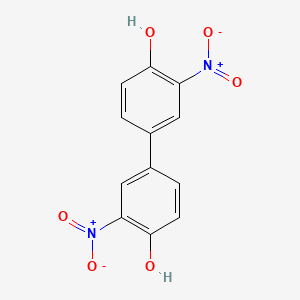
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
